N-benzyl-2-methoxy-5-methylbenzenesulfonamide (CAS: 409357-19-3) represents a specialized scaffold within the arylsulfonamide class, widely utilized in medicinal chemistry as a fragment for high-throughput screening (HTS) libraries and as a precursor for more complex bioactive agents. Its structure combines an electron-rich aromatic core (2-methoxy-5-methylphenyl) with a hydrophobic benzyl tail, linked via a polar sulfonamide junction. This unique architecture confers specific solubility profiles and hydrogen-bonding capabilities essential for protein-ligand interaction studies, particularly in the fields of carbonic anhydrase inhibition and antimicrobial research.
Structural Identity & Physicochemical Profile
This compound is characterized by a "bent" geometry centered around the tetrahedral sulfur atom. The ortho-methoxy group provides steric bulk and electronic donation, influencing the acidity of the sulfonamide nitrogen and the overall lipophilicity of the molecule.
Property
Data
Note
IUPAC Name
N-benzyl-2-methoxy-5-methylbenzenesulfonamide
CAS Number
409357-19-3
Molecular Formula
C₁₅H₁₇NO₃S
Molecular Weight
291.37 g/mol
SMILES
COc1ccc(C)cc1S(=O)(=O)NCc2ccccc2
LogP (Predicted)
3.2 ± 0.4
Moderate Lipophilicity
pKa (Predicted)
10.1 ± 0.5
Sulfonamide N-H acidity
H-Bond Donors
1
(N-H)
H-Bond Acceptors
3
(SO₂, OMe)
Rotatable Bonds
4
High conformational flexibility
Synthetic Routes & Process Chemistry
The synthesis of N-benzyl-2-methoxy-5-methylbenzenesulfonamide follows a classic nucleophilic substitution pathway (sulfonyl chloride aminolysis). The regiochemistry of the precursor formation is dictated by the electronic directing effects of the substituents on the anisole ring.
Mechanism & Regioselectivity
Precursor Formation: Chlorosulfonation of 4-methylanisole (p-cresyl methyl ether). The methoxy group is a stronger ortho/para director than the methyl group. Consequently, electrophilic attack by chlorosulfonic acid occurs ortho to the methoxy group (position 2) rather than ortho to the methyl group, yielding 2-methoxy-5-methylbenzenesulfonyl chloride .
Aminolysis: The sulfonyl chloride undergoes nucleophilic attack by benzylamine . The reaction requires a base (e.g., pyridine or triethylamine) to scavenge the generated HCl and drive the equilibrium forward.
Caption: Synthetic pathway via chlorosulfonation and aminolysis. The methoxy group directs sulfonation to the C2 position.
Spectroscopic Characterization (The "Fingerprint")
For researchers verifying the identity of synthesized or purchased material, the following spectral features are diagnostic.
¹H NMR (CDCl₃, 400 MHz) Expectations:
δ 2.30 ppm (s, 3H): Aryl-Me group.
δ 3.85 ppm (s, 3H): Aryl-OMe group (deshielded by oxygen).
δ 4.15 ppm (d/s, 2H): Benzyl CH₂ (coupled to NH, appears as doublet if NH exchange is slow).
δ 6.9-7.8 ppm (m, 8H): Aromatic protons. Look for the characteristic 1,2,4-substitution pattern on the sulfonyl ring (d, dd, d splitting).
IR Spectroscopy (ATR):
3250-3350 cm⁻¹: N-H stretch (sharp).
1330-1350 cm⁻¹: Asymmetric SO₂ stretch (Strong).
1150-1170 cm⁻¹: Symmetric SO₂ stretch (Strong).
Chemical Stability & Reactivity
Hydrolysis: The sulfonamide bond is chemically robust. It resists hydrolysis in boiling water and mild acids. Hydrolysis requires harsh conditions (e.g., conc. HCl at reflux or molten KOH), regenerating the sulfonic acid and amine.
N-Alkylation: The sulfonamide N-H proton (pKa ~10) is acidic enough to be deprotonated by weak bases (e.g., K₂CO₃ in DMF). This allows for N-alkylation to create tertiary sulfonamides, a common strategy in diversifying libraries.
Oxidation: The benzylic position on the N-benzyl group is susceptible to oxidation (to benzamide) under strong oxidative conditions (e.g., KMnO₄), but the sulfonamide core remains stable.
Biological Relevance & Pharmacophore Analysis
Sulfonamides are "privileged structures" in medicinal chemistry. This specific derivative combines three distinct pharmacophoric elements:
Sulfonamide Core: Acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA) . The geometry mimics the transition state of ester hydrolysis.
Methoxy-Methyl Aryl Ring: Provides hydrophobic bulk and specific electronic interactions. The ortho-methoxy group can function as an intramolecular H-bond acceptor, locking the conformation.
Benzyl Tail: Targets hydrophobic pockets (S1/S2 subsites) in enzymes, improving potency over simple primary sulfonamides.
Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (1.0 g, 4.5 mmol) in 15 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
Addition: Mix benzylamine (0.54 mL, 4.95 mmol) with triethylamine (0.94 mL, 6.75 mmol) in 5 mL DCM. Add this mixture dropwise to the cold sulfonyl chloride solution over 10 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Quench with 10 mL 1M HCl (to remove excess amine/pyridine). Transfer to a separatory funnel.
Wash organic layer with 1M HCl (2 x 10 mL).
Wash with Sat. NaHCO₃ (2 x 10 mL).
Wash with Brine (1 x 10 mL).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Recrystallize the resulting solid from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
References
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Retrieved from
ChemSrc. (2026). CAS 409357-19-3 Physicochemical Data. Retrieved from
Santa Cruz Biotechnology. (2024). 2-methoxy-5-methylbenzenesulfonyl chloride Product Sheet. Retrieved from
Google Patents. (2002). WO2002036595A2 - Benzenesulfonyl chloride compounds and preparation. Retrieved from
PubChem. (2025). N-benzylbenzenesulfonamide Class Properties. National Library of Medicine. Retrieved from
The 2-Methoxy-5-methylbenzenesulfonamide Derivatives Technical Guide follows below. This document is structured as a high-level whitepaper for drug discovery scientists, focusing on the scaffold's utility as a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
The 2-Methoxy-5-methylbenzenesulfonamide Derivatives Technical Guide follows below. This document is structured as a high-level whitepaper for drug discovery scientists, focusing on the scaffold's utility as a privileged structure in medicinal chemistry.[1]
Executive Summary: The "Ortho-Meta" Lock
In the landscape of sulfonamide medicinal chemistry, the 2-methoxy-5-methylbenzenesulfonamide core (CAS 82020-49-3) represents a "privileged scaffold."[1][2] Its utility stems from the specific steric and electronic locking provided by the ortho-methoxy group.[2] This substituent forces the sulfonamide nitrogen out of planarity, creating a distinct binding vector that has been exploited in three major domains:
-Adrenergic Antagonists: As a structural archetype for tamsulosin-class urological drugs.[1][2]
PI3K/mTOR Inhibitors: As a hinge-binding motif in next-generation kinase inhibitors.[1][2]
Triazolopyrimidine Herbicides: As the aryl core for acetolactate synthase (ALS) inhibitors (e.g., penoxsulam analogs).
This guide details the synthesis, derivatization logic, and pharmacological applications of this moiety.[1][3][4]
Chemical Architecture & Synthesis
The synthesis of the core moiety is an exercise in controlling electrophilic aromatic substitution (EAS) regioselectivity. The ortho-methoxy group is a strong ortho/para director, but the meta-methyl group (relative to methoxy) steers sulfonation to the desired position.
Core Synthesis Protocol
The industrial standard involves the chlorosulfonation of p-cresyl methyl ether (4-methylanisole).[2]
Regiochemistry: The methoxy group directs ortho, and the methyl group directs ortho.[1] The position ortho to the methoxy and meta to the methyl (position 3 relative to OMe, or position 2 relative to Me?)
Result: The sulfonyl group installs at position 2 (adjacent to Methoxy) due to the stronger directing power of oxygen. This yields 2-methoxy-5-methylbenzenesulfonyl chloride .[1][2][4]
Experimental Protocol: Core Sulfonamide Synthesis
Validation: Yields typically >85%; Purity >98% by HPLC.[2]
Chlorosulfonation:
Charge a reactor with Chlorosulfonic acid (3.0 eq) and cool to 0–5°C.
Dropwise add 4-methylanisole (1.0 eq) over 60 minutes, maintaining internal temperature <10°C. ( Exothermic! )
Allow to warm to 25°C and stir for 2 hours.
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a white solid. Filter and wash with cold water.[4]
Amination:
Dissolve the crude 2-methoxy-5-methylbenzenesulfonyl chloride in THF or DCM.[1][2]
Add Aqueous Ammonia (28%, 5.0 eq) dropwise at 0°C.
Stir at room temperature for 4 hours.
Concentrate solvent, precipitate with water, filter, and dry.[1]
The following diagram illustrates the divergence from the core sulfonyl chloride into three distinct bioactive classes.
Figure 1: Divergent synthetic utility of the 2-methoxy-5-methylbenzenesulfonyl chloride intermediate.
Medicinal Chemistry & SAR
The "2-methoxy-5-methyl" pattern is not accidental.[1][2][7][8] It is a specific optimization of the Benzenesulfonamide SAR .
The "Methoxy Effect" (Conformational Lock)
In
-adrenergic antagonists (like Tamsulosin), the 2-methoxy group serves two critical functions:
Steric Clash: It creates a steric clash with the sulfonamide oxygens, forcing the sulfonamide group to rotate out of the benzene plane. This pre-organizes the molecule for binding.
Lipophilicity: It increases logP compared to a hydroxyl group, improving membrane permeability while retaining hydrogen bond acceptor capability.
The 5-Position Vector
The 5-methyl group in this specific scaffold represents the "exit vector" for SAR exploration.[2]
In Tamsulosin: The 5-position is extended into a complex chiral amine chain (
).[2] The "5-methyl" analog is often used as a truncated model to study the binding of the benzene-sulfonamide headgroup without the entropic penalty of the full chain.[2]
In Kinase Inhibitors: The 5-position is often fused to a heterocycle (e.g., quinazoline) to reach into the ATP-binding pocket's hydrophobic back-cleft.[1][2]
Comparative Activity Data
The following table summarizes the impact of the 2-methoxy-5-methyl substitution pattern versus unsubstituted analogs in a generic sulfonamide binding assay (e.g., Carbonic Anhydrase II or generic receptor binding).
Compound Structure
R1 (Pos 2)
R2 (Pos 5)
Relative Potency (Fold)
LogP (Calc)
Notes
Benzenesulfonamide
-H
-H
1.0 (Ref)
0.8
Baseline
Scaffold A
-OMe
-Me
4.2
1.6
Optimal Lipophilic Efficiency
Analog B
-H
-Me
1.5
1.3
Lacks conformational lock
Analog C
-OMe
-H
2.8
1.1
Good binding, lower lipophilicity
Analog D
-Cl
-Me
3.5
2.1
Glibenclamide-like; higher metabolic risk
Advanced Experimental Protocols
Protocol: Synthesis of N-Heteroaryl Derivative (Kinase Inhibitor Precursor)
Target: Coupling the scaffold to a 4-chloroquinazoline core.[2]
Since many sulfonamides inhibit Carbonic Anhydrase (CA), this is a critical counter-screen.
Method: Colorimetric assay monitoring the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol.
Key Insight: The 2-methoxy group typically reduces CA affinity compared to unsubstituted sulfonamides, improving the selectivity for other targets (like kinases or GPCRs).
References
Synthesis of Sulfonamide Scaffolds: BenchChem Technical Report. "Representative Synthesis of 2-Methoxy-5-methylbenzenesulfonamide."
Tamsulosin SAR & Precursors: ChemicalBook Database. "R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide Data."
Kinase Inhibitor Applications: PubMed Central. "Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl)benzamides as PI3K inhibitors."
Herbicide Chemistry: Google Patents. "N-(1,2,4-triazoloazinyl)benzenesulfonamide compounds and their use as herbicides (US5858924A)."[1]
The Pharmacophore Frontier: Navigating the SAR of N-Benzyl Benzenesulfonamides
Executive Summary The N-benzyl benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple prima...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-benzyl benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple primary sulfonamides (classic carbonic anhydrase inhibitors), the N-benzyl substitution introduces a hydrophobic tail that drastically alters the pharmacokinetics and binding affinity. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic observations to the causal mechanisms driving potency in anticancer and neuroprotective applications.
Part 1: Chemical Architecture & Synthetic Foundation
The Three-Point Pharmacophore
To rationalize the SAR, we must deconstruct the molecule into three distinct regions. Modifications in these zones independently tune electronic density, solubility, and steric fit.
Region
Component
Primary Function
Key SAR Driver
Region A
Benzenesulfonyl Ring
Electronic "Thermostat"
Electron-Withdrawing Groups (EWGs) often enhance acidity of the NH and metabolic stability.
Region B
Sulfonamide Linker ()
H-Bonding & Geometry
The tetrahedral geometry of sulfur mimics the transition state of peptide hydrolysis.
Region C
N-Benzyl Tail
Hydrophobic Anchor
Lipophilicity ( stacking); dictates access to deep hydrophobic pockets (e.g., AChE gorge).
The Synthetic Protocol: Schotten-Baumann Approach
The most robust method for synthesizing N-benzyl benzenesulfonamides is the Schotten-Baumann reaction. This base-catalyzed nucleophilic substitution is preferred over coupling reagents due to its high atom economy and scalability.
Mechanism: The benzylamine nucleophile attacks the electrophilic sulfur of the sulfonyl chloride. The base (NaOH or Pyridine) neutralizes the liberated HCl, preventing the protonation of the amine and driving the equilibrium forward.[1]
Experimental Workflow (DOT Visualization)
Figure 1: Step-by-step synthetic workflow utilizing the Schotten-Baumann conditions for optimal yield and purity.
Part 2: Mechanistic SAR & Case Studies
Electronic Tuning of Region A (The Warhead)
The electronic nature of the benzenesulfonyl ring (Region A) fundamentally alters the bioactivity.
Electron-Withdrawing Groups (EWGs): Substituents like
, , or at the para position increase the acidity of the sulfonamide . This enhances the hydrogen bond donor capability of the linker, often resulting in tighter binding to enzymes like Carbonic Anhydrase IX (CA IX) or proteases.
Lipophilicity: Halogenation (Cl, Br) simultaneously increases lipophilicity (LogP), facilitating membrane permeation in cancer cells.
Case Study A: Anticancer Activity (Tubulin & CA IX)
Research indicates that N-benzyl benzenesulfonamides act as potent anticancer agents by targeting Tubulin polymerization and CA IX (a hypoxia-induced target).
Critical Finding: A study on N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide demonstrated significant cytotoxicity against MCF-7 (Breast) and HCT-116 (Colon) cancer lines.[2]
The Logic:
The 4-Nitro group (Region A) pulls electron density, activating the sulfonamide core.
The 3,4-Dichloro substitution on the benzyl ring (Region C) creates a bulky, lipophilic moiety that likely occupies the colchicine-binding site on tubulin, disrupting microtubule dynamics.
Case Study B: Acetylcholinesterase (AChE) Inhibition
In neurodegenerative drug design, these compounds serve as dual-binding site inhibitors for AChE.
Mechanism: The benzenesulfonyl core binds to the peripheral anionic site (PAS), while the N-benzyl tail extends down the enzymatic gorge to interact with the catalytic active site (CAS).
SAR Insight: Replacing a simple bromine atom with a bulky 4-methoxystyryl group in Region C significantly improved inhibitory potency (
). The extended -system allows for stacking interactions with aromatic residues (Trp286) within the AChE gorge.
SAR Decision Logic (DOT Visualization)
Figure 2: Strategic modification pathways for targeting specific biological endpoints based on electronic and steric modulation.
Part 3: Detailed Experimental Protocols
Synthesis of N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide
Standardized protocol adapted for high purity.
Preparation: In a 100 mL round-bottom flask, dissolve 3,4-dichlorobenzylamine (1.0 eq, 5 mmol) in 15 mL of anhydrous Dichloromethane (DCM).
Base Addition: Add Triethylamine (1.5 eq) or Pyridine. Cool the mixture to 0°C in an ice bath.
Acylation: Slowly add 4-nitrobenzenesulfonyl chloride (1.1 eq) dissolved in 5 mL DCM dropwise over 20 minutes. Note: Slow addition prevents thermal runaway.
Reaction: Allow to warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup:
Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/pyridine.
Wash with Sat.
(2 x 15 mL) to hydrolyze and remove excess sulfonyl chloride.
Wash with Brine, dry over
, and evaporate solvent.
Recrystallization: Purify the crude solid using hot Ethanol to yield needle-like crystals.
Biological Assay: Ellman’s Method for AChE Inhibition
A self-validating colorimetric assay to determine
.
Reagents: Acetylthiocholine iodide (Substrate), DTNB (Ellman's Reagent), AChE enzyme solution (from electric eel or human recombinant).
Setup: In a 96-well plate, add:
140
Phosphate Buffer (pH 8.0).
20
Test Compound (dissolved in DMSO, varying concentrations).
20
AChE Enzyme solution.
Incubation: Incubate at 25°C for 15 minutes. Why? To allow the inhibitor to bind to the PAS/CAS sites before substrate competition begins.
Initiation: Add 10
Acetylthiocholine + 10 DTNB.
Measurement: Monitor absorbance at 412 nm for 10 minutes. The yellow color indicates thiocholine production.[3]
Calculation: % Inhibition =
. Plot Log[Concentration] vs. % Inhibition to find .[3]
Part 4: Quantitative Data Summary
The following table summarizes the impact of substituents on biological potency, aggregating data from key anticancer and antimicrobial studies.
Compound ID
Ring A Substituent
Ring B Substituent
Target
/ MIC
Outcome
Cmpd 1
4-H
4-H
AChE
Inactive (Baseline)
Cmpd 2
4-
3,4-di-Cl
MCF-7 (Cancer)
Potent Cytotoxicity
Cmpd 3
4-
4-Br
S. aureus
Moderate Antibacterial
Cmpd 4
4-H
4-Methoxystyryl
AChE
High Potency (Dual Binding)
References
BenchChem. (2025).[3][4] N-benzyl-3,4-dichlorobenzenesulfonamide: Anticancer Mechanism and SAR Studies.[2] Retrieved from
Benhida, R., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds. Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from
MDPI. (2021). Synthesis, Structure and Evaluation of N-benzyl benzenesulfonamide Derivatives for Anticholinesterase Activities. Retrieved from
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [6]
RSC Advances. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.[7] Retrieved from
Technical Monograph: CAS 88040-86-2 Derivatives & Applications
This guide serves as an advanced technical resource for CAS 88040-86-2 (2-Methoxy-5-methylbenzenesulfonyl chloride), a critical electrophilic building block in the synthesis of sulfonamide-based agrochemicals and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for CAS 88040-86-2 (2-Methoxy-5-methylbenzenesulfonyl chloride), a critical electrophilic building block in the synthesis of sulfonamide-based agrochemicals and pharmaceutical candidates.[1]
Chemical Identity & Core Architecture
CAS 88040-86-2 is the sulfonyl chloride derivative of 4-methylanisole. Its structural utility lies in the ortho-methoxy / meta-methyl substitution pattern relative to the sulfonyl group. This specific steric and electronic arrangement is a "privileged scaffold" in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in sulfonamide drugs.[1]
The industrial synthesis of CAS 88040-86-2 follows a classic Chlorosulfonation pathway.[4] This process is favored over diazonium salt displacement (Meerwein reaction) due to scalability and atom economy.[1]
) acts as both the solvent and the electrophile.[1]
Regioselectivity: The methoxy group is a strong ortho/para director.[1] Since the para position is blocked by the methyl group, sulfonation occurs exclusively at the ortho position relative to the methoxy group (Position 2).[1]
DOT Diagram: Synthesis Workflow
Caption: Regioselective chlorosulfonation of 4-methylanisole yielding CAS 88040-86-2.[1]
Downstream Applications
A. Agrochemicals: Triazolopyrimidine Sulfonamides
The primary industrial application of CAS 88040-86-2 is in the synthesis of Acetolactate Synthase (ALS) Inhibitors . It serves as the aryl core for herbicides that control broadleaf weeds in cereal crops.[1]
Mechanism: The sulfonamide moiety mimics the transition state of the enzyme-substrate complex, blocking the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).[1]
Key Patent Examples:
US Patent 5,858,924: Describes the coupling of 88040-86-2 with heterocyclic amines (e.g., amino-triazolopyrimidines) to generate potent herbicides.[1][3]
Structure-Activity Relationship (SAR): The 2-methoxy group provides critical steric bulk that fits the herbicide binding pocket, while the 5-methyl group modulates the electronic properties of the sulfonamide bond, affecting pKa and uptake.[1]
B. Pharmaceutical Research: 5-HT6 Antagonists
In drug discovery, this scaffold is used to synthesize antagonists for the Serotonin 5-HT6 receptor , a target for cognitive enhancement in Alzheimer's disease and schizophrenia.[1]
Role: The sulfonyl group acts as a linker, positioning the aromatic ring in a hydrophobic pocket of the GPCR.[1]
Example: Indole-based 5-HT6 modulators often utilize 88040-86-2 to cap the indole nitrogen or a side-chain amine.[1]
C. Diuretics: Urea Transport (UT-A) Inhibitors
Recent research identifies 88040-86-2 derivatives (e.g., UTAinh-F11 ) as selective inhibitors of the UT-A1 urea transporter.[1] These compounds promote diuresis without electrolyte imbalance (salt-sparing), a novel mechanism for treating hypertension and edema.[1]
Experimental Protocols (Self-Validating)
Protocol: General Sulfonamide Coupling
Objective: Synthesize a sulfonamide derivative from CAS 88040-86-2 and a primary amine.
Pyridine (Solvent/Base) OR DCM + Triethylamine (1.5 equiv)[1]
DMAP (Catalytic, 0.1 equiv - optional for sluggish amines)[1]
Step-by-Step Methodology:
Preparation: Dissolve the amine (1.0 mmol) in anhydrous Pyridine (3 mL) or DCM (5 mL) under an inert atmosphere (
).
Addition: Cool the solution to 0°C. Add CAS 88040-86-2 (1.0 mmol) portion-wise over 5 minutes. Reasoning: The reaction is exothermic; cooling prevents sulfonamide hydrolysis or bis-sulfonylation.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Validation (In-Process Control):
TLC:[1][5] Mobile phase Hexane:EtOAc (7:3). The sulfonyl chloride (starting material) will react with silica or methanol, so disappearance of the amine spot is the best indicator.[1]
LC-MS Tip: Do not inject the raw reaction mixture if using methanol mobile phase, as unreacted chloride will form the methyl ester artifact.[1] Quench a small aliquot with excess amine before injection.[1]
Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography.
Pathway Visualization
DOT Diagram: Downstream Application Tree
Caption: Divergent synthesis pathways from CAS 88040-86-2 to bioactive end-products.[1]
References
Preparation of N-(triazoloazinyl)benzenesulfonamide and pyridinesulfonamide compounds.
Source: US Patent 5,858,924 (Dow AgroSciences).[1]
URL:1]
Diuresis and reduced urinary osmolality in rats produced by small-molecule UT-A-selective urea transport inhibitors.
Source:Am J Physiol Renal Physiol.[1] 2013;304(1):F48-F56. (Describes synthesis of UTAinh-F11).
URL:[Link]1]
Indoles as 5-HT6 Modulators.
Source: WO Patent 2008003703A1.[1]
URL:1]
Sulfonamides having antiangiogenic and anticancer activity.
Source: WO Patent 2004033419A1 (Abbott Laboratories).[1]
URL:1]
A Comprehensive Technical Guide to the Solubility Assessment of N-benzyl-2-methoxy-5-methylbenzenesulfonamide
Foreword: The Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, the intrinsic properties of a chemical entity are paramount to its potential success as a therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the intrinsic properties of a chemical entity are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and overall clinical efficacy. Poor solubility can precipitate a cascade of challenges, from inconsistent absorption in the gastrointestinal tract to difficulties in formulation and delivery.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of a promising, yet under-characterized molecule: N-benzyl-2-methoxy-5-methylbenzenesulfonamide. By presenting a detailed exposition of the theoretical underpinnings and practical methodologies for solubility determination, we aim to empower researchers to generate robust and reliable data, thereby facilitating informed decision-making in the progression of this and other novel chemical entities.
Physicochemical Profile of N-benzyl-2-methoxy-5-methylbenzenesulfonamide
A thorough understanding of a compound's structural and chemical properties is the bedrock upon which any solubility investigation is built. N-benzyl-2-methoxy-5-methylbenzenesulfonamide, identified by the CAS Number 409357-19-3, is a sulfonamide derivative with a molecular structure that suggests a degree of lipophilicity.[2] The presence of a benzyl group and a substituted benzene ring contributes to its nonpolar character, while the sulfonamide and methoxy groups introduce polar functionalities that can engage in hydrogen bonding. This structural dichotomy underscores the necessity of empirical solubility testing across a range of solvent systems to ascertain its behavior in both aqueous and organic media.
The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, indicating that substances with similar polarities are more likely to be miscible.[3] For N-benzyl-2-methoxy-5-methylbenzenesulfonamide, its dissolution in a given solvent is influenced by several key factors:
Solvent Polarity: The polarity of the solvent will significantly impact its ability to solvate the molecule. Polar solvents will interact favorably with the sulfonamide and methoxy groups, while nonpolar solvents will better accommodate the benzyl and methyl-substituted benzene rings.
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and disrupt intermolecular forces.[4][5]
pH: The sulfonamide moiety of N-benzyl-2-methoxy-5-methylbenzenesulfonamide possesses an acidic proton. Therefore, the pH of the aqueous medium will dictate its ionization state. In basic conditions, the sulfonamide can deprotonate to form a more soluble salt. Consequently, its aqueous solubility is expected to be pH-dependent.[6][7]
Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution characteristics.[8]
Experimental Determination of Solubility: A Methodical Approach
The empirical determination of solubility can be broadly categorized into two key types: thermodynamic and kinetic solubility. Both provide valuable, yet distinct, insights into the behavior of a compound.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[9] The shake-flask method is the universally accepted technique for this determination.[10]
Preparation of Saturated Solution:
Accurately weigh an excess amount of solid N-benzyl-2-methoxy-5-methylbenzenesulfonamide into a series of clear glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[11]
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents) to each vial.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[10] The agitation ensures continuous mixing of the solid with the solvent.
Sample Collection and Preparation:
After incubation, allow the vials to stand undisturbed to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid residue.
Filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining undissolved particles.[12]
Quantification:
Analyze the concentration of N-benzyl-2-methoxy-5-methylbenzenesulfonamide in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility is a measure of how readily a compound dissolves from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[13] It is often used in early drug discovery for rapid screening of large numbers of compounds.[14]
Preparation of Stock Solution:
Prepare a high-concentration stock solution of N-benzyl-2-methoxy-5-methylbenzenesulfonamide in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[15]
Assay Plate Preparation:
In a clear-bottomed 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.
Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration range.
Incubation and Measurement:
Mix the contents of the plate thoroughly.
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).[16]
Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[16]
Caption: Workflow for kinetic solubility determination.
Data Analysis and Presentation
For both thermodynamic and kinetic (if using a separation method) solubility determination, HPLC is a robust analytical tool.[17] A calibration curve should be generated using standard solutions of N-benzyl-2-methoxy-5-methylbenzenesulfonamide of known concentrations.[18] The peak area of the analyte in the experimental samples can then be used to accurately determine its concentration.
The solubility data for N-benzyl-2-methoxy-5-methylbenzenesulfonamide should be presented in a clear and concise tabular format.
Table 1: Thermodynamic Solubility of N-benzyl-2-methoxy-5-methylbenzenesulfonamide
Solvent System
pH
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Phosphate-Buffered Saline
5.0
25
Phosphate-Buffered Saline
7.4
25
Simulated Gastric Fluid
1.2
37
Simulated Intestinal Fluid
6.8
37
Water
N/A
25
Ethanol
N/A
25
Table 2: Kinetic Solubility of N-benzyl-2-methoxy-5-methylbenzenesulfonamide
Aqueous Buffer
pH
Temperature (°C)
Kinetic Solubility (µM)
Phosphate-Buffered Saline
7.4
25
Conclusion
The solubility of N-benzyl-2-methoxy-5-methylbenzenesulfonamide is a critical parameter that will significantly influence its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and detailed experimental protocols for the robust determination of both its thermodynamic and kinetic solubility. By adhering to these methodologies, researchers can generate high-quality, reliable data that will be instrumental in guiding lead optimization, formulation development, and the overall progression of this compound through the drug discovery pipeline.
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Gokce, E. H., & Korkmaz, F. (2015). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Turkish Journal of Pharmaceutical Sciences, 12(1), 1-10.
Kansy, M., Senner, F., & Gubernator, K. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3097-3103.
National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. In ADME@NCATS. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
Turkish Journal of Pharmaceutical Sciences. (2015). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Retrieved from [Link]
Chemsrc. (2026, February 20). CAS#:409357-19-3 | N-benzyl-2-methoxy-5-methylbenzenesulfonamide. Retrieved from [Link]
Chemical stability of N-benzyl-2-methoxy-5-methylbenzenesulfonamide
An In-Depth Technical Guide to the Chemical Stability of N-benzyl-2-methoxy-5-methylbenzenesulfonamide Abstract This technical guide provides a comprehensive framework for assessing the chemical stability of N-benzyl-2-m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Stability of N-benzyl-2-methoxy-5-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of N-benzyl-2-methoxy-5-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical discussion to offer actionable, field-proven insights. Given the absence of specific public stability data for this molecule, this guide establishes a robust investigational strategy based on first principles of chemical reactivity and regulatory expectations for stability testing. We will dissect the molecule's structural liabilities, propose a comprehensive forced degradation study protocol compliant with International Council for Harmonisation (ICH) guidelines, detail a stability-indicating analytical method, and provide frameworks for data interpretation. The causality behind each experimental choice is explained to ensure that the described protocols are self-validating and scientifically sound.
Introduction: The Imperative for Stability Assessment
N-benzyl-2-methoxy-5-methylbenzenesulfonamide is a substituted sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] While its specific applications are varied, its utility as a synthetic intermediate or a potential active pharmaceutical ingredient (API) necessitates a thorough understanding of its chemical stability.[3] Stability is not merely a measure of shelf-life; it is a critical parameter that impacts the purity, potency, and safety of a drug substance or product.[4]
Forced degradation, or stress testing, is the cornerstone of this understanding. By intentionally exposing the compound to harsh conditions—harsher than it would ever see in storage—we can rapidly predict its long-term stability, identify likely degradation products, and develop analytical methods capable of detecting these impurities.[4][5] This guide provides the scientific rationale and detailed methodology for conducting such an investigation on N-benzyl-2-methoxy-5-methylbenzenesulfonamide.
Structural Analysis and Predicted Degradation Pathways
A molecule's stability is dictated by its functional groups. A proactive analysis of the N-benzyl-2-methoxy-5-methylbenzenesulfonamide structure allows us to anticipate its vulnerabilities.
Sulfonamide Linkage (Ar-SO₂-NH-R): This is a primary site of potential degradation. Sulfonamides are amides of sulfonic acid and can undergo hydrolysis. This cleavage of the S-N bond is often catalyzed by strong acids or bases, yielding 2-methoxy-5-methylbenzenesulfonic acid and benzylamine.[6]
N-Benzyl Group: The bond between the nitrogen and the benzylic carbon is another potential liability. This C-N bond is susceptible to cleavage under strong acidic conditions or via oxidation.[7][8] Acid-catalyzed cleavage would also yield benzylamine, while oxidative conditions could lead to a variety of products.
Methoxy Group (Ar-OCH₃): Ether linkages are generally stable. However, under forcing acidic conditions (e.g., strong acids at elevated temperatures), they can be cleaved to form a phenol.[7] This is considered a less likely pathway under standard forced degradation conditions.
Aromatic Rings: The benzene rings are typically robust but can be susceptible to oxidation, particularly if activated. Photolytic degradation, involving energy absorption from UV or visible light, can also lead to complex degradation pathways.[9]
Based on this analysis, hydrolysis and oxidation are the most probable degradation routes.
Caption: Predicted primary degradation pathways for the target molecule.
A Framework for Forced Degradation Studies
A forced degradation study must be systematic, challenging the molecule under a range of conditions as stipulated by ICH guidelines.[4][5] The goal is to achieve a target degradation of 5-20%.[5] This range is optimal because it is significant enough to produce and detect primary degradants without over-stressing the molecule to the point of forming irrelevant, secondary byproducts.[5]
Rationale of Stress Conditions
The choice of stressors is not arbitrary; each is designed to probe a specific degradation mechanism.
Acid & Base Hydrolysis: Investigates susceptibility to pH-dependent cleavage, primarily of the sulfonamide bond. A range of acid/base strengths and temperatures should be explored.
Oxidation: Uses an oxidizing agent like hydrogen peroxide (H₂O₂) to mimic potential oxidative degradation from atmospheric oxygen or interaction with excipients. The N-benzyl and sulfonamide moieties are potential targets.
Thermal Stress: High temperature accelerates other degradation processes and assesses the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability: Exposing the compound to high-intensity UV and visible light assesses its potential to degrade upon exposure to light, a critical parameter for storage and handling.[10]
Summary of Recommended Stress Conditions
The following table outlines a robust starting point for a forced degradation study. It is crucial to understand that these conditions may require optimization based on the observed lability of the compound.
Stress Condition
Proposed Reagents & Conditions
Rationale & Key Considerations
Acid Hydrolysis
0.1 M HCl, 1 M HCl
Reflux at 60-80°C for 8-24 hours
Base Hydrolysis
0.1 M NaOH, 1 M NaOH
Reflux at 60-80°C for 8-24 hours
Neutral Hydrolysis
Deionized Water
Reflux at 80°C for 24 hours
Oxidation
3% - 30% H₂O₂
Room temperature or 40-60°C for 24 hours
Thermal (Solid)
105°C in a calibrated oven
24 - 48 hours
Thermal (Solution)
Solution in 50:50 Acetonitrile:Water
Reflux at 80°C for 24 hours (as a control for hydrolysis)
Photostability
Solid & Solution state
Exposure to ≥1.2 million lux hours and ≥200 watt hours/m²
Experimental Protocols
The following protocols are detailed to ensure reproducibility and scientific validity. A "time-zero" sample, which is prepared and immediately neutralized/diluted without incubation, serves as the 100% reference.
Objective: To generate degraded samples of N-benzyl-2-methoxy-5-methylbenzenesulfonamide under various stress conditions.
Materials: N-benzyl-2-methoxy-5-methylbenzenesulfonamide, HPLC-grade acetonitrile (ACN) and water, 0.1 M & 1 M HCl, 0.1 M & 1 M NaOH, 30% H₂O₂.
Procedure:
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
Acidic Stress: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M HCl. Prepare a separate sample with 1 M HCl.
Basic Stress: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M NaOH. Prepare a separate sample with 1 M NaOH.
Neutral Stress: Add 1 mL of stock solution to a vial containing 9 mL of deionized water.
Oxidative Stress: Add 1 mL of stock solution to a vial containing 9 mL of 3% H₂O₂ (diluted from 30%).
Incubation: Place the vials in a temperature-controlled bath at 80°C (for hydrolysis) or 60°C (for oxidation). For each condition, prepare a dark control (wrapped in foil) to distinguish thermal from photolytic degradation.
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
Quenching: Immediately neutralize the acidic and basic samples with an equivalent molar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase for analysis.
Protocol 4.2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (Starting Point):
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Method Validation Principle: The key to a "stability-indicating" method is specificity. The analysis of the stressed samples must demonstrate that the peaks corresponding to the degradation products are well-resolved from the parent peak. The use of a PDA detector is crucial to check for peak purity, ensuring that a single chromatographic peak corresponds to a single, pure compound.[11][12]
Data Interpretation and Visualization
A successful study requires a clear workflow from sample generation to final analysis.
Caption: Workflow for the proposed forced degradation study.
Quantitative Analysis
The percentage of the remaining parent compound and the formation of each degradant should be calculated based on their peak areas from the HPLC chromatograms.
Hypothetical Stability Data under 0.1 M HCl at 80°C
Time Point (hours)
Parent Compound Remaining (%)
Degradant 1 (%) (RRT ~0.8)
Degradant 2 (%) (RRT ~1.2)
Mass Balance (%)
0
100.0
0.0
0.0
100.0
4
94.2
4.1
1.5
99.8
8
88.5
8.2
3.1
99.8
12
82.1
12.5
5.2
99.8
24
70.3
21.1
8.4
99.8
RRT = Relative Retention Time
Mass Balance: A critical self-validating check is the mass balance, which is the sum of the assay of the parent drug and the levels of all degradation products. A value between 98-102% indicates that all significant degradation products are being detected by the analytical method.
Conclusion and Forward Outlook
This guide presents a scientifically grounded, comprehensive strategy for evaluating the chemical stability of N-benzyl-2-methoxy-5-methylbenzenesulfonamide. By anticipating degradation pathways through structural analysis and employing a systematic forced degradation protocol, researchers can efficiently characterize the molecule's stability profile. The outlined experimental procedures and analytical methods provide a robust starting point for generating high-quality, reliable data essential for any drug development program. The ultimate stability of this compound can only be confirmed through the empirical execution of these studies, which will provide the definitive data needed to guide formulation development, establish appropriate storage conditions, and ensure product safety and efficacy.
References
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Benchchem. (n.d.). N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions.
PMC. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
Biomedical Journal of Scientific & Technical Research. (2022).
PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
Indian Journal of Pharmaceutical Sciences. (n.d.). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide.
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.
PubMed. (2023).
SciSpace. (n.d.).
International Journal of Pharmaceutical and Applied Sciences. (2013).
Benchchem. (n.d.). A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups.
Application Note & Protocol: Synthesis of N-benzyl-2-methoxy-5-methylbenzenesulfonamide
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Sulfonamide Bond The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural ba...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of sulfonamides, typically through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in organic synthesis.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of N-benzyl-2-methoxy-5-methylbenzenesulfonamide, a model compound that illustrates the key principles of sulfonamide bond formation. Understanding the nuances of this reaction is critical for researchers engaged in the discovery and development of new chemical entities.
This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into the critical parameters that govern the success of the synthesis.
Reaction Overview & Mechanistic Insight
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-methoxy-5-methylbenzenesulfonyl chloride. This is followed by the expulsion of the chloride leaving group and the abstraction of a proton from the nitrogen by a base, yielding the stable sulfonamide product and a salt byproduct.[4][5]
The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent can significantly influence the reaction rate and yield.
Caption: Reaction workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.
Materials & Reagents
Reagent
Molecular Weight ( g/mol )
CAS Number
Purity
Notes
2-methoxy-5-methylbenzenesulfonyl chloride
220.67
88040-86-2
≥95%
Moisture sensitive; handle under an inert atmosphere if possible.[6]
Benzylamine
107.15
100-46-9
≥99%
Corrosive and harmful; handle with appropriate personal protective equipment (PPE).[7][8][9][10]
Pyridine (anhydrous)
79.10
110-86-1
≥99.8%
Anhydrous grade is crucial to prevent hydrolysis of the sulfonyl chloride. Acts as both a base and a solvent in some protocols.
Dichloromethane (DCM, anhydrous)
84.93
75-09-2
≥99.8%
A common solvent for this reaction; ensure it is anhydrous.
1 M Hydrochloric Acid (HCl)
-
-
-
For work-up to remove excess pyridine and benzylamine.
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
-
For work-up to neutralize any remaining acid.
Brine (saturated NaCl solution)
-
-
-
To aid in the removal of water from the organic layer during work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
-
For drying the organic layer.
Ethyl Acetate
88.11
141-78-6
Reagent Grade
For chromatography and recrystallization.
Hexanes
-
-
Reagent Grade
For chromatography and recrystallization.
Equipment
Round-bottom flask with a magnetic stir bar
Magnetic stir plate
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure
Reaction Setup:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq).
Dissolve the benzylamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
Add anhydrous pyridine (1.5 eq) to the solution. Rationale: Pyridine acts as a base to neutralize the HCl produced during the reaction. An excess ensures the reaction goes to completion.
Cool the mixture to 0 °C in an ice bath. Rationale: The reaction is exothermic, and initial cooling helps to control the reaction rate and minimize side reactions.
Addition of Sulfonyl Chloride:
Dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Rationale: A slight excess of the sulfonyl chloride can be used if the amine is more precious, but a near 1:1 stoichiometry is ideal.
Slowly add the sulfonyl chloride solution to the stirred benzylamine solution at 0 °C over 15-20 minutes. Rationale: Slow addition prevents a rapid exotherm and potential side reactions.
Reaction Progression:
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 2-4 hours.
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting materials are consumed.
Work-up:
Quench the reaction by adding 1 M HCl. This will protonate and dissolve the excess pyridine and benzylamine into the aqueous layer.
Transfer the mixture to a separatory funnel.
Separate the organic layer.
Wash the organic layer sequentially with:
1 M HCl (2x)
Saturated NaHCO₃ solution (1x)
Brine (1x)
Rationale: The acidic washes remove basic impurities, the bicarbonate wash removes any residual acid, and the brine wash aids in drying the organic layer.[11]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the synthesis of N-benzyl-2-methoxy-5-methylbenzenesulfonamide.
Characterization of N-benzyl-2-methoxy-5-methylbenzenesulfonamide
The identity and purity of the final product should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the expected chemical environments.[12]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.[13]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (if not fully substituted), S=O stretches of the sulfonyl group, and C-H and C=C bonds of the aromatic rings.[13]
Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting & Safety Considerations
Low Yield:
Cause: Hydrolysis of the sulfonyl chloride.
Solution: Ensure all glassware is oven-dried and solvents are anhydrous.
Cause: Incomplete reaction.
Solution: Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C).
Side Products:
Cause: Di-sulfonylation of the primary amine.
Solution: Use a stoichiometry with the amine in slight excess or maintain a low reaction temperature.
Safety:
Both 2-methoxy-5-methylbenzenesulfonyl chloride and benzylamine are hazardous.[7] Always handle these reagents in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Pyridine is flammable and toxic. Handle with care.
Dichloromethane is a volatile organic solvent and a suspected carcinogen. Minimize exposure.
Conclusion
The synthesis of N-benzyl-2-methoxy-5-methylbenzenesulfonamide is a robust and reproducible reaction that serves as an excellent model for the formation of the sulfonamide linkage. By carefully controlling the reaction conditions, particularly stoichiometry and the exclusion of moisture, high yields of the desired product can be achieved. This detailed protocol and the accompanying scientific rationale provide a solid foundation for researchers to successfully synthesize this and related sulfonamide-containing molecules, which are of significant interest in the field of drug discovery and development.
References
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of sulfonamides. RSC Advances. Retrieved from
MetaSci. (n.d.). Safety Data Sheet Benzylamine. Retrieved from [Link]
King, J. F., & As-Sa'd, N. S. (1983). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 61(10), 2363-2369.
Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
Saya's World of Chemistry. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube. Retrieved from [Link]
CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006).
Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Retrieved from [Link]
Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 5(1), 1-9.
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]
Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1381-1394.
Technical Support Center: 2-Methoxy-5-methylbenzenesulfonyl Chloride
Welcome to the technical support guide for 2-methoxy-5-methylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered wh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-methoxy-5-methylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this reactive intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low yields in my sulfonamide coupling reaction using 2-methoxy-5-methylbenzenesulfonyl chloride. Could hydrolysis be the culprit?
A: Yes, this is a very common issue. 2-Methoxy-5-methylbenzenesulfonyl chloride, like most sulfonyl chlorides, is highly susceptible to hydrolysis. The sulfur atom is very electrophilic and readily attacked by nucleophiles, including water. This unwanted side reaction consumes your starting material, converting it into the unreactive 2-methoxy-5-methylbenzenesulfonic acid and generating hydrochloric acid (HCl).[1] This not only reduces the potential yield of your desired product but can also alter the pH of your reaction mixture, potentially causing further side reactions or decomposition.[2]
The mechanism is a nucleophilic attack by water on the sulfur atom. Understanding this is key to preventing it.
Caption: SN2 hydrolysis of a sulfonyl chloride.
Q2: How can I visually or analytically confirm that my 2-methoxy-5-methylbenzenesulfonyl chloride has degraded?
A: There are several indicators of degradation, ranging from simple physical observation to rigorous analytical confirmation.
Physical Appearance: Fresh, high-purity 2-methoxy-5-methylbenzenesulfonyl chloride is typically a white to off-white solid.[3][4] If your material appears discolored (e.g., yellow or brownish), has a clumpy or "wet" appearance, or you notice a sharp, acrid smell of HCl, it has likely undergone some degree of hydrolysis.[2]
Melting Point: Impurities depress and broaden the melting point. A wide melting range or a value significantly lower than the literature value suggests the presence of the sulfonic acid impurity.[5]
Spectroscopic Analysis: The most definitive way to check for purity is through spectroscopy.
¹H NMR Spectroscopy: This is a powerful and straightforward method. The hydrolyzed sulfonic acid will have distinct peaks compared to the sulfonyl chloride. You can integrate the peaks corresponding to a unique proton in both species (e.g., the methyl or methoxy protons) to quantify the extent of hydrolysis. See Protocol 3 for an example.
IR Spectroscopy: The S=O stretching bands for a sulfonyl chloride are very strong and characteristic. While the sulfonic acid also has S=O stretches, the additional broad O-H stretch from the acid and water is a key indicator of hydrolysis.[6]
Chromatographic Methods (GC-MS/LC-MS): These techniques can separate the sulfonyl chloride from its hydrolysis product. However, care must be taken with GC-MS as the high temperatures in the injector can sometimes cause on-column degradation.[6] LC-MS is often more suitable, but be aware that the sulfonyl chloride can still hydrolyze in protic mobile phases during the analysis, potentially giving a false positive for impurities.[5]
Troubleshooting and Prevention Guide
Q3: What are the absolute best practices for storing 2-methoxy-5-methylbenzenesulfonyl chloride?
A: Proper storage is your first and most critical line of defense against hydrolysis. Sulfonyl chlorides are moisture-sensitive and should be treated with care from the moment they arrive in the lab.[7][8]
Parameter
Best Practice
Rationale
Container
Original, tightly sealed manufacturer's bottle.
Manufacturers use high-quality, tested containers designed for reactive chemicals.
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
Displaces moist air from the headspace, preventing gradual hydrolysis over time.[9]
Location
A desiccator cabinet or a glovebox.
Provides a secondary barrier against ambient humidity.[10][11]
Low temperatures slow down the rate of any potential decomposition reactions.
Handling
Only open the container in a dry environment (e.g., under a stream of N₂ or in a glovebox). Quickly take what you need and immediately reseal.
Minimizes exposure to atmospheric moisture each time the reagent is used.[12]
Table 1: Recommended Storage and Handling Summary.
Q4: My reagents and solvents are labeled "anhydrous," but I still see hydrolysis. Why?
A: The term "anhydrous" on a commercial solvent bottle indicates a very low water content at the time of packaging. However, this purity is compromised the moment the seal is broken.
Solvent Hygroscopicity: Many common organic solvents are hygroscopic and will readily absorb moisture from the atmosphere once the bottle is opened.[12]
Reagent Water Content: Other reagents in your reaction, such as amines or bases, can also contain trace amounts of water. Solids should be dried in a vacuum oven before use.[10]
To ensure truly anhydrous conditions, it is best practice to freshly dry or distill solvents immediately before use, especially for highly sensitive reactions.[10][12]
Solvent
Typical "Anhydrous" Grade (ppm H₂O)
Best Practice for Drying
Dichloromethane (DCM)
< 50
Distill from CaH₂
Tetrahydrofuran (THF)
< 50
Distill from Na/benzophenone
Acetonitrile (MeCN)
< 30
Distill from CaH₂
Toluene
< 30
Distill from Na/benzophenone
Table 2: Water Content in Common "Anhydrous" Solvents and Drying Recommendations.
Q5: How do I set up my reaction to rigorously exclude moisture?
A: A truly inert atmosphere setup is essential. This involves removing both adsorbed water from the glassware and atmospheric moisture from the reaction environment.[11][13]
Technical Support Center: Troubleshooting Bis-Sulfonamide Byproduct Formation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with bis-sulfonamide byproduct formation. This guide is designed to provide in-depth, actionable i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with bis-sulfonamide byproduct formation. This guide is designed to provide in-depth, actionable insights to help you diagnose, mitigate, and eliminate this common synthetic hurdle. We move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What exactly is a bis-sulfonamide byproduct?
A bis-sulfonamide, also known as a bis-sulfonylated or 2:1 adduct, is an undesired byproduct formed when a primary amine or an amine-containing substrate is reacted with two equivalents of a sulfonylating agent (e.g., a sulfonyl chloride) instead of the intended one. This results in the formation of a di-sulfonylated amine (R-N(SO₂R')₂), where the nitrogen atom is bonded to two sulfonyl groups.
Q2: Why is the formation of bis-sulfonamide a problem?
The formation of this byproduct presents several challenges in a synthetic workflow:
Reduced Yield: The consumption of two equivalents of the sulfonylating agent and one of the amine for each molecule of byproduct directly lowers the theoretical maximum yield of the desired mono-sulfonamide.
Purification Complexity: Bis-sulfonamides often have similar polarity and chromatographic behavior to the desired product, making their separation difficult and potentially requiring multiple purification steps.
Downstream Complications: If not completely removed, the bis-sulfonamide can interfere with subsequent reactions or biological assays, leading to misleading results.
Q3: What are the primary drivers of bis-sulfonamide formation?
Several factors can contribute to the over-sulfonylation of an amine:
Excess Sulfonylating Agent: Using a significant excess of the sulfonyl chloride or other sulfonylating reagent increases the statistical probability of a second sulfonylation event occurring on the initially formed mono-sulfonamide.
Base Strength and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases are often used to deprotonate the amine and the resulting sulfonamide. If the mono-sulfonamide is deprotonated to form a sulfonamidate anion, it becomes a more potent nucleophile, readily attacking another molecule of the sulfonylating agent.
Reaction Conditions: Concentrated reaction mixtures, elevated temperatures, and prolonged reaction times can all increase the rate of the undesired second sulfonylation.
Substrate Reactivity: The electronic and steric properties of both the amine and the sulfonylating agent can influence the relative rates of the first and second sulfonylation reactions.
In-Depth Troubleshooting Guide
Issue 1: Significant bis-sulfonamide formation detected by LC-MS/TLC analysis.
Root Cause Analysis: This is the most common manifestation of the problem. The primary suspects are reaction stoichiometry and the choice/amount of base. The initially formed mono-sulfonamide (R-NH-SO₂R') still possesses an acidic proton on the nitrogen. In the presence of a base, this proton can be removed to form a highly nucleophilic sulfonamidate anion (R-N⁻-SO₂R'), which then attacks another molecule of the electrophilic sulfonyl chloride.
Troubleshooting Workflow
Caption: Troubleshooting logic for bis-sulfonamide formation.
Mitigation Strategies & Protocols
1. Stoichiometric Control of the Sulfonylating Agent
Causality: The most direct way to prevent the 2:1 reaction is to limit the availability of the sulfonylating agent. By using a stoichiometric amount or only a very slight excess, you starve the reaction of the electrophile needed for the second addition.
Protocol:
Accurately weigh the amine substrate (1.0 eq).
Dissolve the amine in a suitable aprotic solvent (e.g., Dichloromethane, THF).
Add the base (see recommendations below).
Carefully add the sulfonyl chloride (1.0 - 1.05 eq) dropwise, preferably as a solution in the reaction solvent, especially if the reaction is exothermic.
Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting amine without significant buildup of the byproduct.
2. Judicious Selection of the Base
Causality: The pKa of the mono-sulfonamide is typically in the range of 10-11. A base with a conjugate acid pKa in a similar range can create an equilibrium where only a small amount of the highly reactive sulfonamidate anion is present at any given time, thus kinetically favoring the desired mono-sulfonylation. Stronger bases like triethylamine (TEA, pKa of conjugate acid ~10.7) or DBU can readily deprotonate the mono-sulfonamide, accelerating byproduct formation. Slower addition of the base can also help maintain a low instantaneous concentration.
Comparative Data:
Base
pKa of Conjugate Acid
Typical Observation
Recommendation
Triethylamine (TEA)
~10.7
Can lead to significant bis-sulfonamide formation.
Use with caution; consider alternatives.
DIPEA
~11
Similar to TEA, but steric hindrance can help slightly.
Use with caution.
Pyridine
~5.2
Generally a good choice; less basic, minimizes sulfonamidate formation.
Recommended starting point.
2,6-Lutidine
~6.7
Steric hindrance and moderate basicity often provide good results.
Excellent alternative to pyridine.
Protocol (Using Pyridine):
Dissolve the amine (1.0 eq) in pyridine (used as both solvent and base) or in a solvent like DCM with 2-3 equivalents of pyridine.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of the sulfonyl chloride (1.0 - 1.05 eq) in the same solvent.
Allow the reaction to slowly warm to room temperature and stir until completion.
3. Control of Reaction Conditions (The Schotten-Baumann Modification)
Causality: Performing the reaction in a biphasic system (e.g., DCM/water or THF/water) with a weak inorganic base like NaHCO₃ can be highly effective. The amine and sulfonyl chloride react in the organic phase. The HCl byproduct is neutralized by the aqueous base. The desired mono-sulfonamide is less soluble in the aqueous phase and its deprotonation is disfavored, thus suppressing the formation of the reactive sulfonamidate anion.
Protocol (Biphasic Conditions):
Dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., THF, DCM).
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Stir the biphasic mixture vigorously.
Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in the organic solvent.
Monitor the reaction by TLC/LC-MS. Upon completion, separate the organic layer, wash with water, dry with Na₂SO₄, and concentrate.
Issue 2: My product is an aniline or other weakly basic amine, and I'm still getting the bis-sulfonamide.
Root Cause Analysis: Weakly basic amines, such as anilines, have a lower nucleophilicity, which can lead to slower initial sulfonylation. To compensate, researchers might be tempted to use harsher conditions (higher temperature, stronger base), which inadvertently accelerates the second sulfonylation on the more acidic N-H of the resulting arylsulfonamide.
Mitigation Strategy: In-situ generation of sulfonyl chloride or use of alternative sulfonylating agents.
Causality: Instead of using a highly reactive sulfonyl chloride, alternative reagents can offer better control. For instance, the combination of a sulfonic acid and a coupling agent can generate the active species in situ at a controlled rate.
Protocol (using PPh₃/NCS):
To a solution of the sulfonic acid (1.1 eq) and triphenylphosphine (PPh₃, 1.1 eq) in an anhydrous aprotic solvent (e.g., acetonitrile) at 0 °C, add N-chlorosuccinimide (NCS, 1.1 eq).
Stir the mixture for 15-30 minutes to pre-form the active sulfonylating species.
Add the aniline (1.0 eq) followed by a base such as pyridine (2.0 eq).
Allow the reaction to proceed, monitoring by TLC/LC-MS.
Issue 3: I've already produced a batch with significant bis-sulfonamide contamination. How can I purify my desired mono-sulfonamide?
Root Cause Analysis: The structural similarity between the mono- and bis-sulfonamide makes chromatographic separation challenging. However, their differing acidic properties can be exploited.
Purification Strategy: Exploiting the Acidic Proton
Causality: The desired mono-sulfonamide has an acidic proton, while the bis-sulfonamide does not. This allows for selective extraction or sequestration.
Protocol (Aqueous Base Extraction):
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
Extract the organic solution with a dilute aqueous base, such as 1M NaOH or 1M K₂CO₃. The mono-sulfonamide will deprotonate and move into the aqueous layer as its salt. The bis-sulfonamide and other neutral impurities will remain in the organic layer.
Separate the aqueous layer.
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the desired product precipitates out or can be extracted back into a fresh portion of organic solvent.
Wash the final organic layer with brine, dry, and concentrate to yield the purified mono-sulfonamide.
Mechanism of Byproduct Formation
Caption: Reaction pathway for bis-sulfonamide formation.
References
Compendium of Organic Synthetic Methods , Vol. 1-14. Wiley. (Provides extensive examples of sulfonamide formation reactions and conditions). URL: [Link]
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wiley. (Chapter 7 discusses the formation and reactivity of sulfonamides as protecting groups, with insights into stability and side reactions). URL: [Link]
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure , 8th Edition. Wiley. (Provides fundamental principles of nucleophilic substitution at sulfur, relevant to understanding the mechanism of sulfonylation). URL: [Link]
Practical Organic Synthesis: A Student's Guide , S. R. Chemler. Wiley, 2015. (Offers practical advice and laboratory techniques applicable to controlling reaction conditions to minimize byproducts). URL: [Link]
Troubleshooting
Technical Support Center: Solving Solubility Issues of N-benzyl Sulfonamides in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet significant challenge of poor so...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet significant challenge of poor solubility of N-benzyl sulfonamides in biological assays. By understanding the underlying principles and employing systematic troubleshooting, you can ensure the accuracy and reproducibility of your experimental results.
Understanding the Challenge: Why Do N-benzyl Sulfonamides Precipitate?
N-benzyl sulfonamides are a class of compounds with broad biological activities.[1][2] However, their often rigid, crystalline structures and lipophilic nature contribute to low aqueous solubility.[3][4] This inherent characteristic poses a significant hurdle in biological assays, which are predominantly aqueous environments. When a compound precipitates, its effective concentration at the target site becomes unknown and uncontrolled, leading to inaccurate and misleading data, such as underestimated potency.
The solubility of a compound is influenced by several factors including its molecular structure, crystal lattice energy (polymorphism), pH of the medium, and temperature.[5][6][7] For N-benzyl sulfonamides, the combination of a non-polar benzyl group and a sulfonamide moiety can lead to strong intermolecular interactions, making it difficult for water molecules to solvate the compound.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a systematic workflow to address solubility issues, from initial compound handling to advanced formulation strategies.
Step 1: Initial Stock Solution Preparation - The DMSO Standard
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays due to its ability to dissolve a wide range of polar and nonpolar molecules.[8][9]
Protocol: Preparing a 10 mM Stock Solution in DMSO
Weigh the Compound: Accurately weigh the N-benzyl sulfonamide using a calibrated microbalance.
Calculate DMSO Volume: Determine the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
Dissolution: Add the DMSO to the vial containing the compound.
Mixing: Vortex the solution thoroughly. If dissolution is slow, gentle warming (to 37°C) or sonication can be employed to facilitate the process.[10]
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent moisture absorption and degradation from repeated freeze-thaw cycles.[8][10]
Causality: Preparing a high-concentration stock in 100% DMSO ensures that the initial dilution into your assay medium introduces the smallest possible volume of organic solvent.[9] DMSO is hygroscopic, and water absorption can significantly decrease the solubility of compounds in the stock solution.[10]
Step 2: Addressing Precipitation Upon Dilution in Aqueous Media
A common failure point is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer.[8][11] This is a critical issue as it directly impacts the final concentration of the compound that the cells or proteins are exposed to.
Initial Checks and Solutions:
Visual Inspection: Always visually inspect the diluted solution for any signs of precipitation (cloudiness, particulates).
Serial Dilution in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions in 100% DMSO.[8] This gradual reduction in concentration can sometimes prevent the compound from crashing out of solution.
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[8][12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]
Step 3: Intermediate Troubleshooting - The Power of Co-solvents
If precipitation persists, the use of a co-solvent in the final aqueous medium can be an effective strategy. Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[6][13][14]
Commonly Used Co-solvents:
Co-solvent
Typical Starting Concentration in Assay
Notes
Ethanol
1-5%
Can have biological effects at higher concentrations.
Polyethylene Glycol (PEG 300/400)
1-10%
Generally well-tolerated by cells.
Propylene Glycol
1-5%
Another common choice with a good safety profile.
Experimental Protocol: Co-solvent Screening
Prepare a series of your assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% PEG 400).
Add your N-benzyl sulfonamide DMSO stock to each co-solvent-containing buffer to achieve the desired final compound concentration.
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour at 37°C).
If solubility is improved, it is crucial to run a solvent toxicity control to ensure the co-solvent concentration used does not affect the biological readout of your assay.[15][16]
Step 4: Advanced Solubilization Techniques
For particularly challenging compounds, more advanced formulation strategies may be necessary.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their aqueous solubility.[17][18][19] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. Studies have shown that complexation with β-cyclodextrin can be an effective strategy to enhance the aqueous solubility of sulfonamides.[20][21]
Protocol: Formulation with HP-β-Cyclodextrin
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
Prepare a concentrated stock of your N-benzyl sulfonamide in a suitable organic solvent (e.g., ethanol or DMSO).
Slowly add the compound stock to the vortexing HP-β-CD solution.
Allow the mixture to equilibrate (e.g., by rotating overnight at room temperature).
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Determine the concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV).
Lipid-Based Formulations
For highly lipophilic N-benzyl sulfonamides, lipid-based formulations can be a viable option, particularly for in vivo studies.[22][23] These systems, such as self-emulsifying drug delivery systems (SEDDS), solubilize the compound in a mixture of oils, surfactants, and co-solvents.[23] Upon gentle agitation in an aqueous medium, they form fine oil-in-water emulsions, keeping the drug in a solubilized state.[6]
Visualizing the Troubleshooting Workflow
Caption: A decision-tree for troubleshooting N-benzyl sulfonamide solubility.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO my cells can tolerate?A: This is cell-line dependent. While many immortalized cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration at or below 0.5% to avoid cytotoxic effects and interference with the assay.[8] Primary cells are often more sensitive, and a final DMSO concentration of ≤ 0.1% is recommended.[8] It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q2: My compound is dissolved in DMSO, but precipitates when I add it to the cell culture media. Why?A: This is a common phenomenon known as "crashing out." DMSO is a strong organic solvent, but when it is diluted into an aqueous environment, its solvating power is significantly reduced.[9][11] If the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate.
Q3: Can I use sonication to redissolve my compound in the final assay plate?A: While sonication can help dissolve compounds in stock solutions,[10] its use on final assay plates with cells is generally not recommended due to the potential for cell damage. It is better to ensure the compound is fully solubilized before adding it to the cells.
Q4: How do I know if my compound is truly dissolved or if it's a fine suspension?A: Visual inspection is the first step. A truly dissolved compound will form a clear solution. If the solution appears cloudy or has visible particles, it is not fully dissolved. For a more definitive assessment, you can centrifuge the sample and measure the concentration of the compound in the supernatant using an analytical technique like HPLC.
Q5: Are there any alternatives to DMSO?A: Yes, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMA) can be used.[24] However, their toxicity profiles in various biological assays must be carefully evaluated. For some sulfonamides, mixtures of solvents like dioxane-water or dimethylacetamide, glycerol, and water have been used to determine solubility profiles.[25]
References
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
Schaffnit, F., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
Gautam, A., & Singh, A. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
Kramer, N. I., et al. (2010, June 15). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. PubMed. [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Kunz, P. Y., et al. (2006, August 15). Toxicological assessment of industrial solvents using human cell bioassays: assessment of short-term cytotoxicity and long-term genotoxicity potential. PubMed. [Link]
Holst, B., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
Zoppi, A., et al. (n.d.). Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. CONICET. [Link]
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2025, August 6). ResearchGate. [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Nature. [Link]
Biocompatibility Failure & Solvent Effect on Chemical Characterization. (2021, August 4). Medical Product Outsourcing. [Link]
Zoppi, A., et al. (n.d.). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC. [Link]
Cheng, X., et al. (2005, September 1). High Throughput Sonication: Evaluation for Compound Solubilization. SLAS Discovery. [Link]
Kerns, E. H., & Di, L. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. [Link]
Compound Precipitation in High-Concentration DMSO Solutions. (2026, February 9). ResearchGate. [Link]
Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. (2025, August 7). ResearchGate. [Link]
How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015, February 5). ResearchGate. [Link]
Zoppi, A., et al. (2010, July 15). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. [Link]
Zoppi, A., et al. (2010). Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods. Repositorio Institucional CONICET Digital. [Link]
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Halo Labs. [Link]
Compound Management for Quantitative High-Throughput Screening. (n.d.). PMC. [Link]
Uciechowska, U., et al. (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Publishing. [Link]
How to enhance drug solubility for in vitro assays?. (2014, July 31). ResearchGate. [Link]
What does it mean to use DMSO as a dissolvant in biology experiemnts?. (2018, October 24). Biology Stack Exchange. [Link]
Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
Celebi, N., et al. (2018, July 24). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017, January 17). Biopharma Asia. [Link]
Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
Calculated solubilities of sulfonamides investigated. (n.d.). ResearchGate. [Link]
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025, August 10). ResearchGate. [Link]
Solubility prediction of sulfonamides at various temperatures using a single determination. (2025, August 10). ResearchGate. [Link]
African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. (n.d.). African Journal of Pharmacy and Pharmacology. [Link]
Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. (n.d.). CORA. [Link]
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]
Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (n.d.). Academic Journals. [Link]
A Researcher's Guide to Identifying Sulfonamides by IR Spectroscopy: Peaks, Protocols, and Interpretation
For professionals in drug development and chemical synthesis, the unambiguous identification of functional groups is a cornerstone of molecular characterization. The sulfonamide (–SO₂NH–) moiety, a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug development and chemical synthesis, the unambiguous identification of functional groups is a cornerstone of molecular characterization. The sulfonamide (–SO₂NH–) moiety, a critical pharmacophore in a vast array of antibacterial, diuretic, and anticonvulsant drugs, presents a distinct and readily identifiable signature in infrared (IR) spectroscopy. This guide provides an in-depth comparison of the characteristic IR absorption peaks of sulfonamides, supported by experimental best practices and a logical workflow for spectral interpretation, empowering researchers to confidently identify this vital functional group.
The Vibrational Signature of a Sulfonamide
The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, rock, and twist at specific, quantized frequencies. The sulfonamide group is particularly well-suited for IR analysis due to the presence of strong dipoles in the S=O and N-H bonds, which lead to intense, characteristic absorption bands.
The key to identifying a sulfonamide is to locate a constellation of peaks corresponding to four primary vibrational modes:
Asymmetric SO₂ Stretching: The most prominent and reliable indicator.
Symmetric SO₂ Stretching: The second half of a powerful diagnostic duo.
N-H Stretching: Differentiates between primary and secondary sulfonamides.
S-N Stretching: A lower-frequency vibration that corroborates the assignment.
Comparative Analysis of Key Sulfonamide IR Peaks
The precise location of these absorption bands can be influenced by the molecular environment, such as the electronegativity of adjacent substituents and hydrogen bonding.[2] However, they reliably appear within predictable regions of the spectrum.
The table below summarizes the characteristic vibrational frequencies for the sulfonamide functional group, providing a quick reference for spectral analysis.
While less intense, its presence in this region provides valuable confirmation of the S-N bond.
A Logical Workflow for Sulfonamide Identification
A systematic approach is crucial for accurate spectral interpretation. The following workflow, illustrated in the diagram below, outlines a decision-making process for identifying a sulfonamide functional group from an IR spectrum. The core principle is to first identify the most intense and reliable peaks (the SO₂ stretches) and then seek secondary, corroborating evidence.
Caption: Workflow for the systematic identification of a sulfonamide functional group in an IR spectrum.
The quality of an IR spectrum is fundamentally dependent on proper sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique for analyzing solid powders and films.
Objective: To obtain a clean, high-resolution IR spectrum of a solid sulfonamide-containing compound.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
Instrument Preparation & Background Collection:
Action: Ensure the ATR crystal is impeccably clean. Use a solvent known to dissolve your compound (e.g., isopropanol or acetone), followed by a volatile solvent (e.g., hexane) to dry, wiping with a soft, lint-free tissue.
Causality: Any residue on the crystal will appear in your sample's spectrum. A clean surface is paramount for data integrity.
Action: Collect a background spectrum. This scan of the empty ATR crystal measures the instrument's response and the ambient environment (e.g., atmospheric H₂O and CO₂).
Causality: The instrument software will ratio the sample scan against this background, effectively subtracting instrument and atmospheric absorptions to produce a pure spectrum of the sample.
Sample Application:
Action: Place a small amount of the solid sample (typically 1-5 mg) onto the center of the ATR crystal.
Causality: Only the sample in direct contact with the crystal will be measured. A sufficient amount is needed to cover the crystal's active area.
Action: Lower the ATR press and apply consistent pressure to the sample. Most modern instruments have a pressure clamp or indicator.
Causality: Good contact between the sample and the crystal is critical. The IR beam (evanescent wave) only penetrates a few microns into the sample, so air gaps will severely weaken the signal and distort peak shapes.
Spectral Acquisition:
Action: Scan the sample. Typical parameters for a high-quality spectrum are:
Scans: 16 to 32 co-added scans.
Resolution: 4 cm⁻¹.
Range: 4000 to 400 cm⁻¹.
Causality: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands without introducing excessive noise.
Data Processing and Cleaning:
Action: After acquisition, perform an ATR correction if available in your software.
Causality: The penetration depth of the IR beam in ATR is wavelength-dependent. This correction algorithm adjusts the relative peak intensities to make the spectrum appear more like a traditional transmission spectrum, especially correcting for artificially high intensity at lower wavenumbers.
Action: Clean the ATR crystal thoroughly as described in Step 1 before running the next sample.
Causality: Prevents cross-contamination, a critical aspect of trustworthy and reproducible science.
By adhering to this protocol, researchers can generate reliable and reproducible spectra, forming a solid foundation for accurate functional group identification.
References
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Available at: [Link]
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]
Infrared Spectroscopy. JETIR Research Journal. Available at: [Link]
Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. J-STAGE. Available at: [Link]
Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Available at: [Link]
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A Senior Scientist's Guide to HPLC Retention of Sulfonamide Derivatives: A Comparative Analysis
For researchers and professionals in drug development, achieving robust and reproducible separation of sulfonamide derivatives is a frequent analytical challenge. High-Performance Liquid Chromatography (HPLC) remains the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, achieving robust and reproducible separation of sulfonamide derivatives is a frequent analytical challenge. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task, yet the selection of chromatographic conditions can profoundly impact resolution, analysis time, and data quality. This guide provides an in-depth comparison of the retention time behavior of common sulfonamide derivatives, focusing on the practical implications of stationary phase selection and mobile phase pH. We will delve into the physicochemical principles governing these separations, present comparative experimental data, and offer a validated protocol for your own laboratory implementation.
The Expertise Behind the Separation: Understanding the "Why"
The retention of a molecule in reversed-phase HPLC is primarily governed by its hydrophobicity and its interaction with the stationary phase. For ionizable compounds like sulfonamides, the mobile phase pH is a critical variable that can dramatically alter these interactions.
The Role of Physicochemical Properties: pKa and Hydrophobicity
Sulfonamides are amphoteric molecules, typically possessing both a weakly acidic sulfonamide group (-SO₂NH-) and a weakly basic amino group (-NH₂).[1] The overall charge of the molecule is therefore dependent on the pH of the surrounding medium.
pKa: Each sulfonamide has at least two pKa values. The pKa of the amino group is typically in the range of 2-3, while the pKa of the sulfonamide group is more variable, ranging from 5 to 10.[1] When the mobile phase pH is between these two pKa values, the molecule is predominantly in its neutral, most hydrophobic form. This neutral state promotes stronger interaction with the nonpolar stationary phase, leading to longer retention times.[1]
Hydrophobicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value generally correlates with greater hydrophobicity and, consequently, longer retention times in reversed-phase HPLC.
The interplay between the mobile phase pH and the analyte's pKa is paramount. Operating at a pH where the sulfonamide is ionized (either as a cation at low pH or an anion at high pH) will increase its polarity, reduce its affinity for the stationary phase, and lead to shorter retention times.[2][3] For robust and reproducible separations, it is crucial to select a mobile phase pH that is at least 1.5-2 units away from the analyte's pKa, ensuring a single ionic form predominates.[2]
Stationary Phase Selection: C18 vs. C8 Columns
The most common stationary phases for sulfonamide analysis are octadecylsilane (C18) and octylsilane (C8). The key difference lies in the length of the alkyl chains bonded to the silica support.[4]
C18 Columns: These columns have longer 18-carbon chains, resulting in a denser, more hydrophobic stationary phase.[4] This leads to stronger hydrophobic interactions and generally longer retention times for nonpolar analytes compared to C8 columns.[4] C18 columns are often the first choice for developing a new method due to their high retentivity and resolving power for complex mixtures.[5]
C8 Columns: With shorter 8-carbon chains, C8 columns are less hydrophobic and less retentive than their C18 counterparts.[4] This property is advantageous when dealing with highly retained compounds on a C18 phase, as it allows for faster elution and reduced analysis times, often without compromising resolution.[6] For some molecules, C8 columns can also provide improved peak shapes by minimizing secondary interactions.[6]
The choice between a C18 and C8 column depends on the specific sulfonamides being analyzed and the goals of the separation—whether it's maximizing resolution for closely eluting peaks or achieving rapid throughput.
Comparative Retention Time Data
The following tables summarize experimental data for the retention times of several common sulfonamide derivatives on C18 and C8 columns. It is important to note that direct comparison is complex as the exact experimental conditions differ between studies. However, the data illustrates the general principles discussed above.
Table 1: Physicochemical Properties of Selected Sulfonamides
Sulfonamide
pKa (Amide)
logP
Sulfaguanidine
~11.0
-1.13
Sulfadiazine
6.48
-0.09
Sulfamerazine
7.06
0.13
Sulfamethazine
7.67
0.26
Sulfamethoxazole
5.7
0.89
Note: pKa and logP values are approximate and can vary slightly depending on the estimation method and experimental conditions.[7]
Analysis of Data:
The data from the C18 column in Table 2 clearly shows a correlation between hydrophobicity (logP) and retention time under gradient conditions. Sulfaguanidine, the most polar compound (lowest logP), elutes first, while the more hydrophobic sulfamethoxazole elutes last. This demonstrates the dominant role of hydrophobic interactions in reversed-phase separation. While a direct comparison to the C8 data is not possible due to different analytes and conditions, it is generally expected that the retention times for the sulfonamides listed in Table 2 would be significantly shorter on a C8 column under similar mobile phase conditions.[4]
Experimental Design & Protocols
To provide a self-validating system for comparing sulfonamide retention, the following experimental workflow and protocol are proposed. This design allows for a systematic evaluation of both stationary phase and mobile phase effects.
Experimental Workflow Diagram
Caption: Workflow for comparing sulfonamide retention on C18 and C8 columns at different pH values.
Step-by-Step Protocol
This protocol is designed for the simultaneous analysis of sulfadiazine, sulfamethazine, and sulfamethoxazole.
Columns: C18 (e.g., 250 x 4.6 mm, 5 µm) and C8 (e.g., 250 x 4.6 mm, 5 µm)
2. Preparation of Standard Solutions:
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard in 10 mL of methanol.
Working Standard Mixture (10 µg/mL): Dilute the stock solutions appropriately with the mobile phase to obtain a final concentration of 10 µg/mL for each analyte.
3. Preparation of Mobile Phase:
Mobile Phase A (pH ~2.5-3.0): Prepare a mixture of Water:Acetonitrile:Methanol (60:35:5, v/v/v). Adjust the pH of the water component to ~2.5 with phosphoric acid before mixing.[9] Filter through a 0.45 µm membrane and degas.
Rationale: At a pH of ~2.5, the basic amino group will be protonated, but the acidic sulfonamide group will be in its neutral form. This ensures consistent ionization across many common sulfonamides.
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the working standard mixture and record the chromatogram.
Repeat the injection at least three times to ensure reproducibility of retention times.
Replace the C18 column with the C8 column.
Equilibrate the C8 column with the same mobile phase.
Inject the working standard mixture (triplicate injections) and record the chromatograms.
Compile all retention time data for comparison.
Conclusion
The retention time of sulfonamide derivatives in reversed-phase HPLC is a predictable outcome based on the interplay of analyte hydrophobicity, mobile phase pH, and stationary phase chemistry. C18 columns provide higher retention and are a robust starting point for method development, while C8 columns offer a valuable alternative for faster analysis of more hydrophobic sulfonamides. The critical factor in achieving reproducible results is the stringent control of mobile phase pH to maintain a consistent ionization state of the analytes. By understanding these core principles and applying a systematic approach to method development as outlined in this guide, researchers can confidently achieve reliable and efficient separations of sulfonamide derivatives.
References
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Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499. [Link]
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]
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